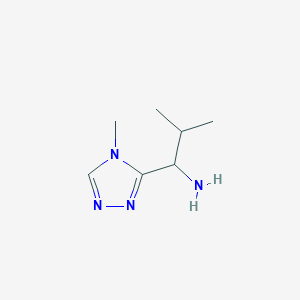

2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-5(2)6(8)7-10-9-4-11(7)3/h4-6H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPISXWQFHZCZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NN=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the formation of the triazole ring followed by the introduction of the methyl and propan-1-amine groups. One common method involves the reaction of hydrazine with an appropriate nitrile to form the triazole ring. Subsequent alkylation and amination steps introduce the methyl and propan-1-amine groups, respectively . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's triazole moiety is significant in drug discovery, particularly for its broad-spectrum biological activities. Research has demonstrated that derivatives of triazoles exhibit potent antimicrobial , antifungal , anticancer , and anti-inflammatory properties.

Case Study: Anticancer Properties

A study by Maghraby et al. highlighted the synthesis of novel triazole derivatives that demonstrated significant antiproliferative effects against breast cancer cells. The mechanism involved the inhibition of aromatase enzymes, which are crucial for estrogen synthesis in hormone-dependent cancers .

Agrochemicals

Triazole compounds are also pivotal in the agricultural sector as fungicides. Their ability to inhibit sterol biosynthesis in fungi makes them effective agents against crop diseases.

Fungicidal Efficacy

| Pathogen Type | Efficacy Rate (%) | References |

|---|---|---|

| Fungal Pathogens | 85% inhibition of growth in tested fungal strains | |

| Crop Diseases | Effective against powdery mildew and rust infections |

Case Study: Crop Protection

Research indicated that formulations containing triazole derivatives significantly reduced the incidence of powdery mildew on wheat crops, showcasing their potential as environmentally friendly fungicides .

Material Science

The unique electronic properties of triazole compounds allow them to be utilized in material science, particularly in the development of organic semiconductors and nonlinear optical materials.

Optoelectronic Properties

| Property Type | Observed Characteristics | References |

|---|---|---|

| Nonlinear Optical | Exhibits strong second-order nonlinear optical response | |

| Conductivity | Potential applications in organic photovoltaic devices |

Case Study: Organic Electronics

A study focusing on the synthesis of triazole-based polymers revealed their suitability for use in organic light-emitting diodes (OLEDs) due to their high electron mobility and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This compound has been shown to inhibit certain enzymes, which can result in various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

- CAS No.: 1016753-32-4

- Molecular Formula : C₇H₁₄N₄

- Molecular Weight : 142.21 g/mol

- Structural Features : A branched propan-1-amine backbone with a 4-methyl-substituted 1,2,4-triazole ring at the C1 position.

Applications and Availability :

This compound is cataloged as a primary amine by suppliers such as American Elements and CymitQuimica, available in high-purity grades (99%–99.999%) for research and industrial use . It is also available as a hydrochloride salt (95% purity, CAS 1334149-13-1) for enhanced solubility and stability .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- Substituent Effects: The 4-methyl group on the triazole in the target compound enhances steric hindrance compared to non-methylated analogs (e.g., ). The ethyl group in CAS 1341550-43-3 increases lipophilicity .

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for biological assays.

Pharmacological and Industrial Relevance

- Biological Potential: While direct activity data is absent, analogs like the nitro-triazole-pyrimidine () and trifluoromethyl-benzimidazole derivatives () suggest applications in drug discovery, particularly targeting enzymes or receptors.

- Material Science : The target compound’s amine group makes it a candidate for polymer crosslinking or catalyst design .

Biological Activity

2-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazole ring, which is known for its diverse biological activities, particularly in the development of antimicrobial agents. The presence of the 2-methyl and propan-1-amine groups contributes to its pharmacological potential.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazole, including the compound , exhibit notable antibacterial properties. A study highlighted that various triazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.25 | E. coli |

| Ciprofloxacin | 1.0 | E. coli |

| Levofloxacin | 0.5 | S. aureus |

The minimum inhibitory concentration (MIC) values suggest that the triazole derivative is more potent than standard antibiotics like ciprofloxacin and levofloxacin against certain strains .

The mechanism by which this compound exerts its antibacterial effects may involve:

- Inhibition of Enzymatic Activity : The triazole moiety can interact with key enzymes in bacterial metabolism.

- Disruption of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.

- Binding Interactions : Docking studies have revealed potential binding sites on bacterial enzymes such as gyrase, which is crucial for DNA replication .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against multidrug-resistant strains. The results showed that compounds structurally similar to this compound exhibited enhanced activity against resistant strains of E. coli and Staphylococcus aureus.

Study 2: Structure–Activity Relationship (SAR)

The SAR analysis indicated that modifications on the triazole ring significantly affect antibacterial potency. Compounds with additional functional groups at specific positions on the triazole ring demonstrated increased binding affinity and enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a triazole precursor (e.g., 4-methyl-4H-1,2,4-triazole). Use alkylation with 2-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-1-amine chain.

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm the presence of the methyl groups (δ ~1.2–1.5 ppm for CH₃) and triazole protons (δ ~8.0–9.0 ppm). ¹³C NMR identifies quaternary carbons in the triazole ring (~150–160 ppm) .

- Infrared Spectroscopy (IR) : Detect amine N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Employ ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the triazole core .

Q. What are the primary stability concerns for this compound under storage or experimental conditions?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., triazole ring oxidation).

- Storage Recommendations : Store in inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Parameterize the triazole ring’s partial charges using DFT calculations (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., triazole N3 with catalytic residues) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

- Methodology :

- Meta-Analysis : Collate data from multiple assays (e.g., enzyme inhibition, cell viability). Normalize using Z-score or fold-change relative to controls.

- Confounding Factors : Test for batch effects (e.g., solvent purity, cell passage number) and assay interference (e.g., triazole-mediated fluorescence quenching in absorbance assays) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

- Methodology :

- Analog Synthesis : Modify the triazole’s methyl group (e.g., replace with CF₃ or aryl) or propan-1-amine chain (e.g., cyclopropyl or hydroxylated variants).

- Activity Profiling : Test analogs against target panels (e.g., kinases, GPCRs). Use PCA or clustering to identify substituents correlating with selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.